

# Linagliptin-d4: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Linagliptin-d4 |           |
| Cat. No.:            | B15142624      | Get Quote |

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This technical guide provides an in-depth overview of **Linagliptin-d4**, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications in bioanalytical methods.

## **Chemical and Physical Data**

**Linagliptin-d4**, also known as BI 1356-d4, is a stable isotope-labeled version of Linagliptin.[1] The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1]

Table 1: Physicochemical Properties of Linagliptin-d4



| Property            | Value                                    | Reference       |
|---------------------|------------------------------------------|-----------------|
| CAS Number          | 2140263-92-7                             | [1][2][3][4][5] |
| Molecular Formula   | C25H24D4N8O2                             | [4][6][7]       |
| Molecular Weight    | 476.57 g/mol                             | [6][7]          |
| Purity              | ≥98%                                     | [3]             |
| Isotopic Enrichment | >95%                                     | [4]             |
| Appearance          | Form and color not consistently reported | [3]             |
| Solubility          | Soluble in DMSO (25 mg/mL with heating)  | [6]             |
| Storage             | Store at -20°C for long-term storage.    | [6]             |

## **Synthesis Overview**

The synthesis of **Linagliptin-d4** follows the general synthetic routes established for Linagliptin, with the introduction of deuterium atoms at the piperidine ring. A common synthetic pathway for Linagliptin involves the reaction of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione with (R)-3-aminopiperidine. For **Linagliptin-d4**, a deuterated (R)-3-aminopiperidine building block is utilized.

A general, multi-step synthesis of Linagliptin is outlined below. The specific introduction of deuterium would occur during the synthesis of the piperidine moiety.

# **General Synthetic Workflow for Linagliptin**





Click to download full resolution via product page

Caption: General synthetic scheme for Linagliptin.

#### **Experimental Protocols**

**Linagliptin-d4** is primarily used as an internal standard in bioanalytical methods, particularly for the quantification of Linagliptin in biological matrices like human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

# Quantification of Linagliptin in Human Plasma using LC-MS/MS with Linagliptin-d4 as Internal Standard

This protocol is adapted from a high-throughput method for the quantification of Linagliptin in human plasma.

- 3.1.1. Sample Preparation (Solid Phase Extraction SPE)
- To 300 μL of human plasma, add 50 μL of **Linagliptin-d4** internal standard working solution.
- Vortex the mixture.
- Add 0.4 mL of an extraction buffer (e.g., 10% v/v ammonia solution in water).
- Load the entire mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g.,
  Strata™ X).
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 3.1.2. Chromatographic Conditions
- LC System: Agilent 1100 HPLC System or equivalent.



- Column: Phenyl hexyl, 100 Å, 100 x 4.6 mm, 2.6 μm.
- Mobile Phase: Isocratic elution with 10mM Ammonium formate buffer (pH 6.5) and Methanol (15:85 v/v).[4]
- Flow Rate: 0.6 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 10 μL.
- 3.1.3. Mass Spectrometric Conditions
- Mass Spectrometer: Triple quadrupole instrument.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Linagliptin: m/z 473.54 → 157.6
  - Linagliptin-d4 (Internal Standard): Specific transition to be determined based on the deuteration pattern, expected to be m/z 477.5 → corresponding fragment.
- Ion Spray Voltage: 5500 V.
- Drying Gas Temperature: 500°C.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for sample preparation and analysis.



### **Signaling Pathways of Linagliptin**

Linagliptin, as a DPP-4 inhibitor, exerts its primary effect by preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). This leads to a cascade of downstream signaling events that are beneficial for glycemic control and may have other pleiotropic effects.

#### **Linagliptin's Effect on the Insulin Signaling Pathway**

Linagliptin has been shown to enhance insulin signaling in podocytes, potentially offering protective effects in diabetic kidney disease. It improves the phosphorylation of Insulin Receptor Substrate 1 (IRS1) and Akt, which is often inhibited in high-glucose conditions.[2]





Click to download full resolution via product page

Caption: Linagliptin enhances IRS1/Akt signaling.



#### Involvement in the IGF/Akt/mTOR Pathway

In the context of fibrosis, Linagliptin has been demonstrated to inhibit the transdifferentiation of fibroblasts into myofibroblasts by attenuating the IGF/Akt/mTOR signaling pathway.[1]



Click to download full resolution via product page

Caption: Linagliptin's inhibitory effect on the IGF/Akt/mTOR pathway.

#### Conclusion

**Linagliptin-d4** is an essential tool for the accurate quantification of Linagliptin in preclinical and clinical research. Its well-defined physicochemical properties and established use in robust



bioanalytical methods make it a valuable resource for drug metabolism, pharmacokinetic, and bioequivalence studies. The understanding of Linagliptin's molecular mechanisms, including its influence on key signaling pathways, continues to expand, highlighting its therapeutic potential beyond glycemic control.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Linagliptin inhibits high glucose-induced transdifferentiation of hypertrophic scar-derived fibroblasts to myofibroblasts via IGF/Akt/mTOR signalling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linagliptin affects IRS1/Akt signaling and prevents high glucose-induced apoptosis in podocytes PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP-4 Inhibitor Linagliptin is Neuroprotective in Hyperglycemic Mice with Stroke via the AKT/mTOR Pathway and Anti-apoptotic Effects PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. Linagliptin Has Wide-Ranging Anti-Inflammatory Points of Action in Human Umbilical Vein Endothelial Cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105906627A Synthesis method of linagliptin intermediate Google Patents [patents.google.com]
- To cite this document: BenchChem. [Linagliptin-d4: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142624#cas-number-for-linagliptin-d4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com